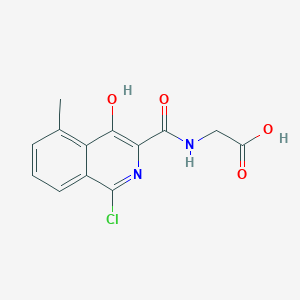
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxamido group attached to the isoquinoline ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-hydroxy-5-methylisoquinoline with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carboxamido group, followed by the addition of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(1-Chloro-4-oxo-5-methylisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(4-Hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: Lacks the methyl group at the 5-position.
2-(1-Chloro-5-methylisoquinoline-3-carboxamido)acetic acid: Lacks the hydroxy group at the 4-position.
2-(1-Chloro-4-hydroxy-5-methylisoquinoline-3-carboxamido)propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
Properties
Molecular Formula |
C13H11ClN2O4 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
2-[(1-chloro-4-hydroxy-5-methylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6-3-2-4-7-9(6)11(19)10(16-12(7)14)13(20)15-5-8(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
InChI Key |
CJOMJHDOQCDEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=C2O)C(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


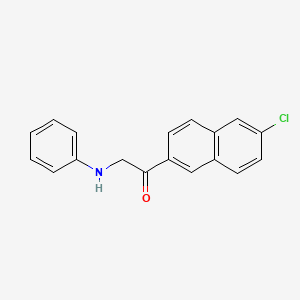
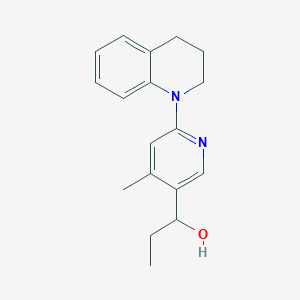
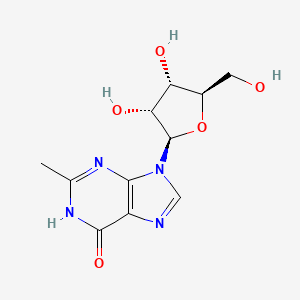
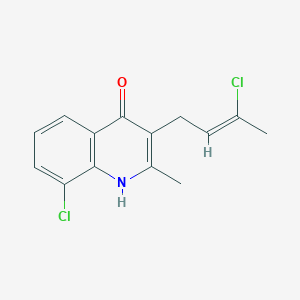

![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
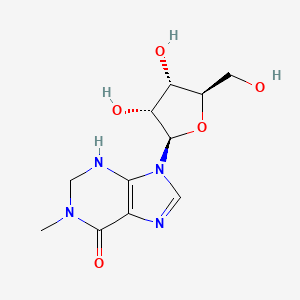
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)

![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

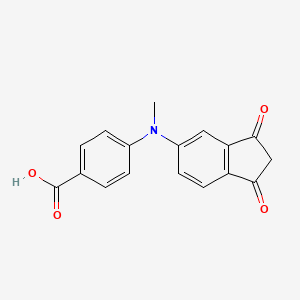
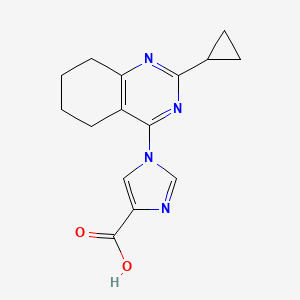
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)
